Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester
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Overview
Description
Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes acetic acid and phosphinyl thio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester typically involves the reaction of acetic acid with dibutoxyphosphinyl thio groups under controlled conditions. One common method is the Fischer esterification, where acetic acid reacts with an alcohol in the presence of a strong acid catalyst . The reaction conditions often require heating and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as the use of N-acylbenzotriazoles as mild S-acylating agents . These methods allow for the efficient synthesis of thiol esters under mild conditions, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as a reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Acetic acid and an alcohol.
Oxidation: Carboxylic acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and an alcohol, which can then participate in further biochemical pathways . The phosphinyl thio groups may also interact with enzymes and proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Formed by the reaction of acetic acid with ethanol.
Methyl butyrate: Another ester with a similar structure but different functional groups.
Uniqueness
Acetic acid, bis((dibutoxyphosphinyl)thio)-, ethyl ester is unique due to the presence of phosphinyl thio groups, which impart distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
86539-24-4 |
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Molecular Formula |
C20H42O8P2S2 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
ethyl 2,2-bis(dibutoxyphosphorylsulfanyl)acetate |
InChI |
InChI=1S/C20H42O8P2S2/c1-6-11-15-25-29(22,26-16-12-7-2)31-20(19(21)24-10-5)32-30(23,27-17-13-8-3)28-18-14-9-4/h20H,6-18H2,1-5H3 |
InChI Key |
LTRLVMGEQZQKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)SC(C(=O)OCC)SP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
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